molecular formula C11H11FO4S B2659253 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene CAS No. 2411284-23-4

3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene

Cat. No.: B2659253
CAS No.: 2411284-23-4
M. Wt: 258.26
InChI Key: GDJAMIZFMVXXBR-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulene is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzoannulene family, which is characterized by a fused ring system. The presence of fluorosulfonyloxy and oxo groups in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulene typically involves multi-step organic reactions. One common method includes the fluorosulfonylation of a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to form different derivatives.

    Substitution: The fluorosulfonyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized benzoannulenes .

Scientific Research Applications

3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, while the oxo group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzo 7annulene : Known for its use as a selective estrogen receptor degrader in cancer treatment .
  • 2-Amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulene-1,3-dicarbonitriles : Utilized in the synthesis of multifunctionalized benzenes with important chemical properties .

Uniqueness

3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and stability compared to other benzoannulenes. This uniqueness makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3-fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4S/c12-17(14,15)16-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJAMIZFMVXXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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